5-(4-bromophenyl)-2-phenyl-3-(pyridin-2-yl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione
CAS No.: 342615-53-6
Cat. No.: VC4860228
Molecular Formula: C22H16BrN3O3
Molecular Weight: 450.292
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 342615-53-6 |
|---|---|
| Molecular Formula | C22H16BrN3O3 |
| Molecular Weight | 450.292 |
| IUPAC Name | 5-(4-bromophenyl)-2-phenyl-3-pyridin-2-yl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
| Standard InChI | InChI=1S/C22H16BrN3O3/c23-14-9-11-15(12-10-14)25-21(27)18-19(17-8-4-5-13-24-17)26(29-20(18)22(25)28)16-6-2-1-3-7-16/h1-13,18-20H |
| Standard InChI Key | PXQSRQFGAHTJNW-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)N2C(C3C(O2)C(=O)N(C3=O)C4=CC=C(C=C4)Br)C5=CC=CC=N5 |
Introduction
5-(4-bromophenyl)-2-phenyl-3-(pyridin-2-yl)-hexahydro-2H-pyrrolo[3,4-d] oxazole-4,6-dione is a complex organic compound belonging to the class of oxazoles. It features a unique fused bicyclic structure that incorporates both pyrrolo and oxazole moieties. The presence of various functional groups, including bromine and phenyl rings, contributes to its potential biological activity and chemical reactivity.
Synthesis Methods
The synthesis of 5-(4-bromophenyl)-2-phenyl-3-(pyridin-2-yl)-hexahydro-2H-pyrrolo[3,4-d] oxazole-4,6-dione typically involves several steps, often employing methods such as thermal isomerization and catalytic processes involving transition metals. These methods are similar to those used for synthesizing other oxazole derivatives, which may involve reactions with substituted azirines and oxazoles.
Potential Biological Applications
Research indicates that similar compounds have shown activity against various biological targets, suggesting potential for this compound in drug development. Pyrrolo-oxazoles are known for their diverse biological properties, including potential applications in pharmaceuticals.
Data Table: Comparison of Antioxidant Activities
| Compound | Antioxidant Activity (Relative to Ascorbic Acid) |
|---|---|
| 1-(5-Chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one | 1.5 times higher |
| 1-(5-Chloro-2-hydroxyphenyl)-4-(4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)pyrrolidin-2-one | 1.35 times higher |
| Ascorbic Acid | Reference |
Note: The table provides a comparison of antioxidant activities for related compounds, as specific data for 5-(4-bromophenyl)-2-phenyl-3-(pyridin-2-yl)-hexahydro-2H-pyrrolo[3,4-d] oxazole-4,6-dione is not available .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume